REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([F:10])([F:9])[F:8])=[CH:5][C:4]([NH2:11])=[N:3]1.Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14].C([O-])([O-])=O.[K+].[K+]>C1COCC1>[CH3:1][N:2]1[C:6]([C:7]([F:8])([F:9])[F:10])=[CH:5][C:4]([NH:11][C:13](=[O:14])[O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:3]1 |f:2.3.4|
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Name
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|
Quantity
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0.38 g
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Type
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reactant
|
Smiles
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CN1N=C(C=C1C(F)(F)F)N
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Name
|
|
Quantity
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0.438 g
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Type
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reactant
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Smiles
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ClC(=O)OC1=CC=CC=C1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CN1N=C(C=C1C(F)(F)F)NC(OC1=CC=CC=C1)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.465 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |